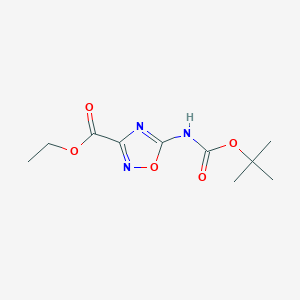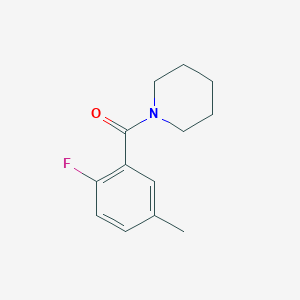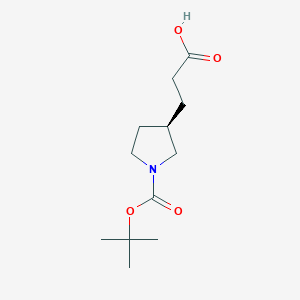
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with a molecular formula of C18H22O4 This compound is characterized by its unique structure, which includes an ethyl ester group, an allyl group, and a methoxy group attached to a tetrahydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the allyl and methoxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
化学反応の分析
Types of Reactions
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of metabolic or signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydronaphthalene derivatives with varying functional groups. Examples include:
- 6-Methoxy-3,4-dihydronaphthalen-1-one
- 7-Methoxy-1-oxoindan-4-carboxylate
- 2-Methoxy-1-methylethyl acetate .
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
特性
分子式 |
C18H22O4 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
ethyl 2-(6-methoxy-1-oxo-2-prop-2-enyl-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C18H22O4/c1-4-9-18(12-16(19)22-5-2)10-8-13-11-14(21-3)6-7-15(13)17(18)20/h4,6-7,11H,1,5,8-10,12H2,2-3H3 |
InChIキー |
CXMXEPJYUCFHDU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


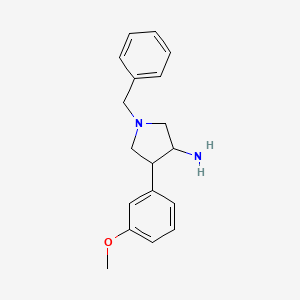

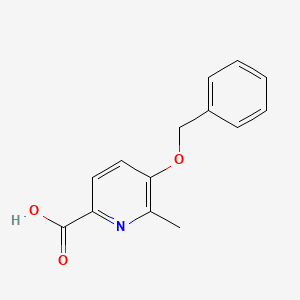
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)
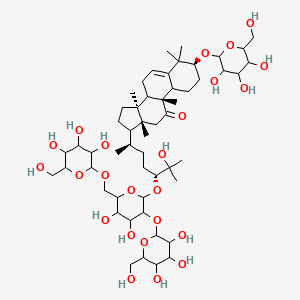
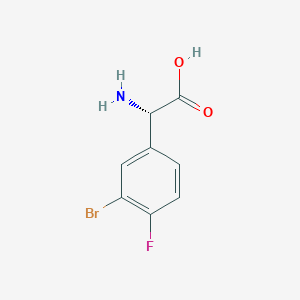
![tert-Butyl (2R,5S)-4-(2-chloro-7-(2-fluoro-6-methoxyphenyl)-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidin-4-yl)-2,5-dimethylpiperazine-1-carboxylate](/img/structure/B14026500.png)
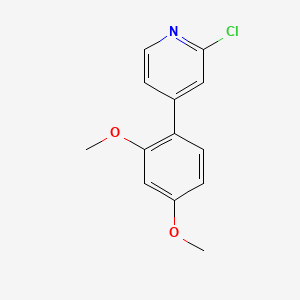
![2'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14026505.png)

